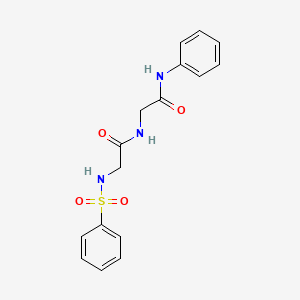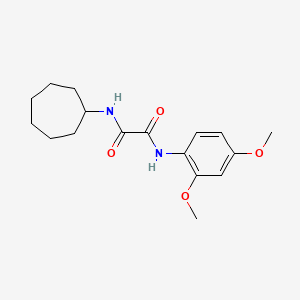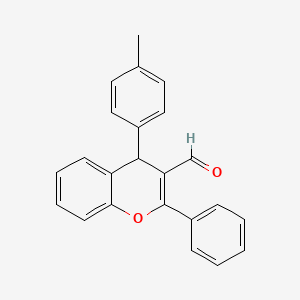
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, also known as PGPA, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. PGPA is a dipeptide derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity, making it a versatile compound for use in various research fields. However, one limitation of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. One area of interest is the development of more efficient synthesis methods for N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may increase its availability for research and clinical use. Another area of interest is the exploration of the mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in vivo, which may pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide involves the reaction of N-phenylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of N-phenylglycinamide to form N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15(12-18-24(22,23)14-9-5-2-6-10-14)17-11-16(21)19-13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRASOWUDWJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-Anilino-2-oxoethyl)-2-[(phenylsulfonyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)
